Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride
Description
Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride is a piperazine derivative characterized by a bulky 1-adamantyl ethoxy group appended to the 2-hydroxypropyl chain. The adamantyl moiety, a bicyclic hydrocarbon, confers high lipophilicity and steric bulk, which may enhance blood-brain barrier penetration and influence receptor binding kinetics . This compound is structurally distinct from other piperazine derivatives due to its unique combination of a hydrophilic piperazine core, an ester carboxylate group, and the hydrophobic adamantyl substituent.
Properties
IUPAC Name |
ethyl 4-[3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O4.ClH/c1-2-28-21(26)24-6-4-23(5-7-24)15-20(25)16-27-8-3-22-12-17-9-18(13-22)11-19(10-17)14-22;/h17-20,25H,2-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQCRJXXZHHSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with ethyl chloroformate to form an intermediate, which is then reacted with 2-(2-hydroxypropyl)piperazine under controlled conditions to yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride typically involves multi-step synthetic routes. Key steps include the formation of the piperazine ring, the introduction of adamantane moieties, and the attachment of ethoxy and hydroxypropyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Mechanistic studies indicate that it could induce apoptosis through mitochondrial pathways, making it a potential lead for anticancer drug development.
- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : There is growing interest in the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It may exert protective effects on neuronal cells under oxidative stress conditions.
Case Study 1: Anticancer Activity
A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with further investigations revealing that the compound induced apoptosis via caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested the antimicrobial efficacy of this compound against various pathogens. The results indicated that it exhibited substantial inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of this compound showed promising results in models of oxidative stress. The compound was found to reduce neuronal cell death and improve cell viability, indicating its potential for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the piperazine ring can interact with various receptors and enzymes. The compound may modulate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Target Compound
- Core structure : Piperazine with ethyl carboxylate at position 1.
- Side chain : 2-Hydroxypropyl group substituted with a 2-(1-adamantyl)ethoxy moiety.
- Key functional groups : Adamantyl (bulky bicyclic hydrocarbon), hydroxyl, ester.
Analogues (Selected Examples from Evidence):
HBK Series (HBK14–HBK19): Substituents: Aryloxyethyl or aryloxypropyl groups (e.g., 2,6-dimethylphenoxy, 2-chloro-6-methylphenoxy) . Key difference: Lack of adamantyl group; smaller aromatic substituents reduce steric hindrance.
Ethyl 4-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate Hydrochloride: Substituents: 3,4-Dimethylphenoxy group . Key difference: Planar aromatic substituent vs. three-dimensional adamantyl group.
Ethyl 4-[3-(4-Biphenylyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate: Substituents: Biphenylyloxy group .
Ethyl 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-1-piperazinecarboxylate Hydrochloride :
Physicochemical Properties
Notes:
- The adamantyl group significantly increases molecular weight and lipophilicity (LogP) compared to aryloxy analogues.
Pharmacological Implications
- Receptor Binding : Adamantyl’s hydrophobicity may enhance affinity for lipid-rich receptor pockets (e.g., GPCRs, ion channels) compared to aryloxy analogues. For instance, clozapine and olanzapine () leverage aromatic substituents for serotonin/dopamine receptor binding, whereas the adamantyl group could modulate selectivity for distinct targets .
- Pharmacokinetics: Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation adjustments. In contrast, 3,4-dimethylphenoxy derivatives () may exhibit more balanced solubility profiles .
Biological Activity
Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its diverse biological activities. The presence of the adamantyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The ethoxy and hydroxypropyl substituents may contribute to its pharmacological profile.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can modulate various physiological processes, including mood regulation and cognitive function.
Antidepressant Properties
A study evaluating the antidepressant-like effects of related piperazine derivatives showed promising results. The compounds exhibited significant activity in the forced swim test (FST) and tail suspension test (TST), which are standard models for assessing antidepressant efficacy. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting that this compound may similarly enhance serotonergic transmission .
Neuroprotective Effects
Neuroprotective properties have been observed in compounds with similar structures. For instance, they may inhibit oxidative stress and apoptosis in neuronal cells, contributing to their potential in treating neurodegenerative diseases. The antioxidant activity could be attributed to the hydroxyl group present in the compound, which is known to scavenge free radicals .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. Preliminary data indicate a moderate half-life and good oral bioavailability, making it a candidate for further development into therapeutic agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H34N2O4 |
| Molecular Weight | 402.53 g/mol |
| Solubility | Soluble in ethanol and DMSO |
| IC50 (related compounds) | Varies; typically < 500 nM |
| Bioavailability | Moderate |
| Half-life | Approximately 6-8 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
